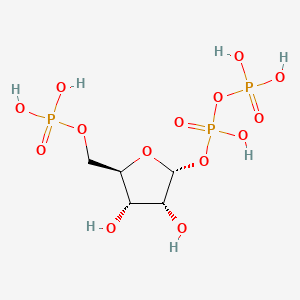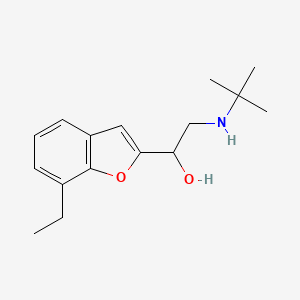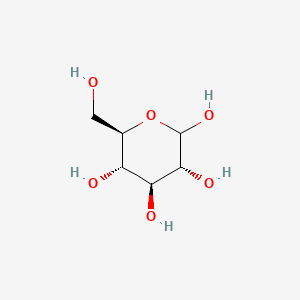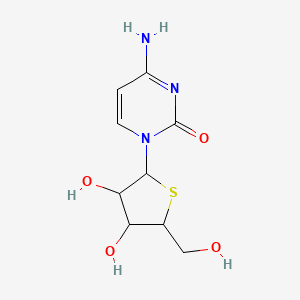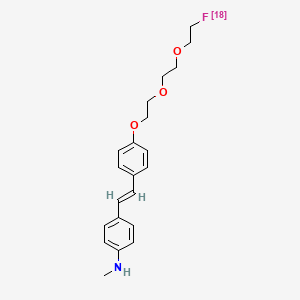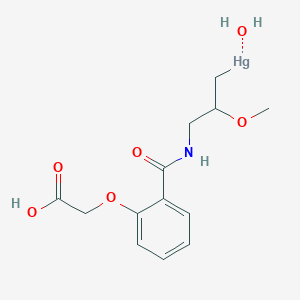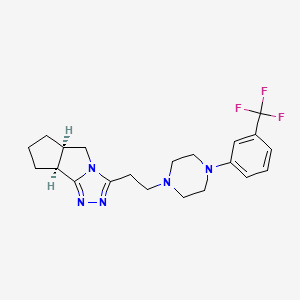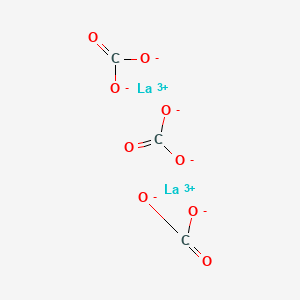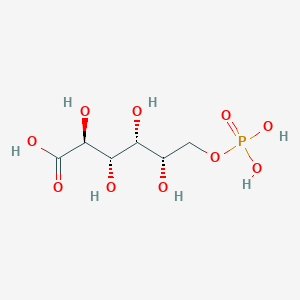
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid typically involves multi-step organic synthesis techniques. One common approach is the phosphorylation of a suitable hexose derivative, followed by selective protection and deprotection of hydroxyl groups to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic phosphorylation, to achieve large-scale synthesis. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically diverse compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules. It can be used to investigate enzyme-substrate interactions and metabolic flux.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and enzyme deficiencies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function. The phosphonooxy group can participate in phosphorylation reactions, playing a crucial role in signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glucose-6-phosphate: Similar in structure but lacks the specific stereochemistry of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid.
Fructose-6-phosphate: Another phosphorylated hexose with different stereochemistry and functional properties.
Mannose-6-phosphate: Shares the hexose backbone but differs in the arrangement of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Propiedades
Fórmula molecular |
C6H13O10P |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1 |
Clave InChI |
BIRSGZKFKXLSJQ-QTBDOELSSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


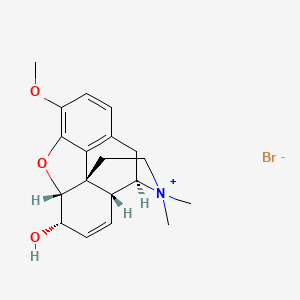
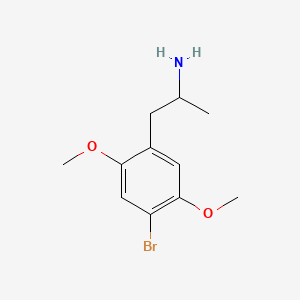

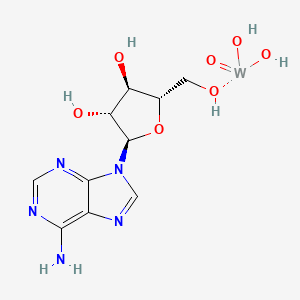
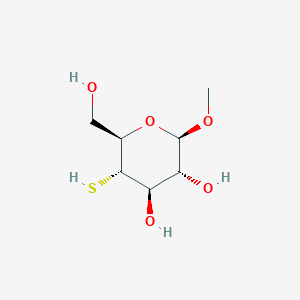
![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)
